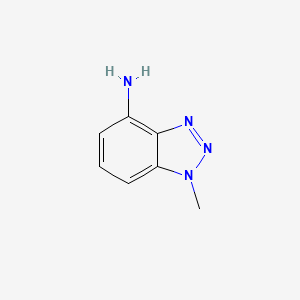

1-Methyl-1H-1,2,3-benzotriazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is represented by the SMILES stringCn1nnc2c(N)cccc12 . The InChI representation is 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 . Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a solid . Its empirical formula is C7H8N4 and it has a molecular weight of 148.17 .Applications De Recherche Scientifique

Pharmacology: Antiviral Applications

1-Methyl-1H-1,2,3-benzotriazol-4-amine has been explored for its potential antiviral properties. Derivatives of this compound have shown inhibitory activity against influenza A and other viruses . The ability to inhibit viral replication makes it a compound of interest in the development of new antiviral drugs.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic chemistry, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex molecules that can be used in further chemical transformations .

Materials Science: Corrosion Inhibition

The benzotriazole moiety is known for its corrosion inhibition properties. As such, 1-Methyl-1H-1,2,3-benzotriazol-4-amine could be utilized in the development of new materials that require protection against corrosion, enhancing the longevity and durability of these materials .

Chemical Biology: Bioconjugation

This compound can be used in bioconjugation techniques within chemical biology. It can act as a linker molecule to attach various biomolecules to one another or to solid supports, facilitating the study of biological systems .

Drug Discovery: Lead Compound Optimization

In drug discovery, 1-Methyl-1H-1,2,3-benzotriazol-4-amine can be used as a lead compound for the optimization of pharmacological properties. Its structural features allow for modifications that can enhance drug efficacy and reduce toxicity .

Biological Applications: Antiproliferative Effects

Research has indicated that derivatives of 1-Methyl-1H-1,2,3-benzotriazol-4-amine exhibit antiproliferative effects against certain cancer cell lines, making it a compound of interest in oncological research .

Environmental Science: Analytical Marker

In environmental science, this compound can be used as an analytical marker to study pollution levels and the presence of hazardous substances in ecosystems .

Supramolecular Chemistry: Host-Guest Chemistry

The triazole ring present in 1-Methyl-1H-1,2,3-benzotriazol-4-amine can participate in host-guest chemistry, which is fundamental in the design of molecular machines and sensors in supramolecular chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

1-methylbenzotriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPKUFXAXHGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863367.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)